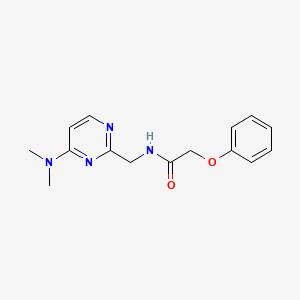
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as DMAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPMA is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C15H18N4O2 and a molecular weight of 298.33 g/mol.
Applications De Recherche Scientifique
Radiosynthesis Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide and its derivatives play a crucial role in the field of radiopharmacy. For instance, one study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is synthesized from a precursor within this chemical series, demonstrating the potential of this compound derivatives in developing radiopharmaceuticals for neuroimaging and the study of neurological diseases (Dollé et al., 2008).
Synthesis of Heterocyclic Systems
Compounds structurally related to this compound are utilized in the synthesis of heterocyclic systems, which are pivotal in medicinal chemistry. A study by Selič et al. (1997) described the preparation of various heterocyclic compounds, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, from similar chemical precursors. These synthetic methodologies contribute to the development of new pharmaceuticals by enabling the synthesis of complex heterocyclic structures with potential therapeutic applications (Selič, Grdadolnik, & Stanovnik, 1997).
Antifungal Applications
This compound derivatives have demonstrated antifungal properties against significant types of fungi. Research by Jafar et al. (2017) synthesized and tested various dimethylpyrimidin-derivatives for their antifungal effectiveness. The study concluded that these derivatives possess biological activity and potential as antifungal agents, highlighting another significant application area for these compounds (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Mécanisme D'action
Target of Action
The primary target of the compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is the PDGFRα kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its target, the PDGFRα kinase, by binding to an allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation . This binding inhibits the kinase’s activity, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of PDGFRα kinase by the compound affects various cell signaling pathways. The most significant impact is on the pathways driving Chronic Eosinophilic Leukemia (CEL), where the compound potently inhibits the proliferation of CEL cell line EOL-1 .
Pharmacokinetics
The compound’s strong potency against pdgfrα kinase suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of PDGFRα mediated signaling pathways, arresting cell cycle progression, and induction of apoptosis . This leads to a decrease in the proliferation of CEL cells .
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBIHHVUHKKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
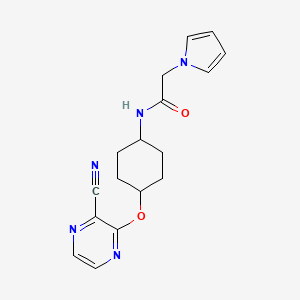
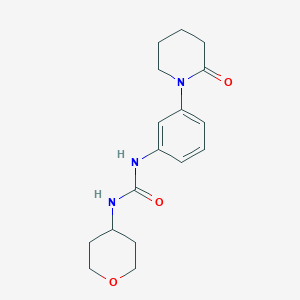
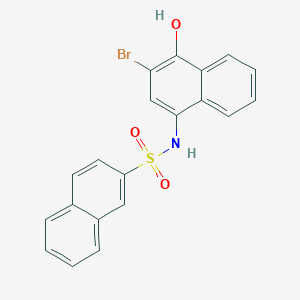
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
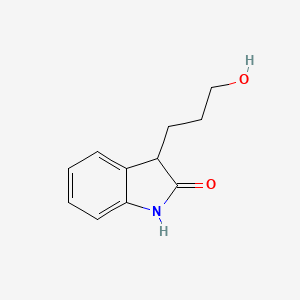
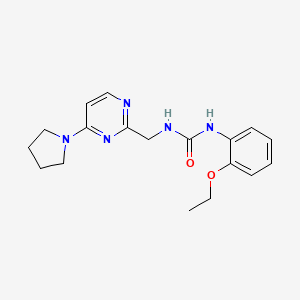
![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
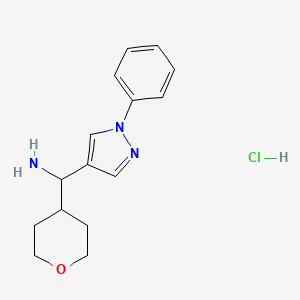
![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)
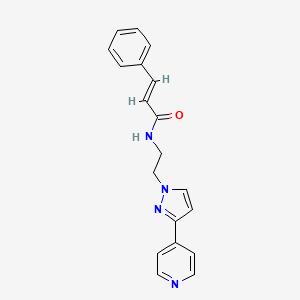
![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)
